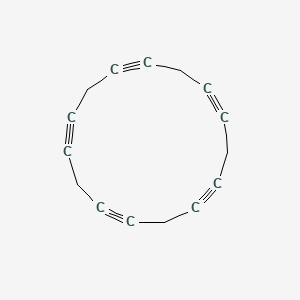![molecular formula C16H37BrN2O3Si B14361015 N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine CAS No. 90375-67-0](/img/no-structure.png)
N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine is a compound that features both bromine and silyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 2-bromoethylamine with 3-(tripropoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts may also be employed to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The silyl group can be hydrolyzed in the presence of water or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and ammonia.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with ammonia can yield ethylenediamine derivatives.
Applications De Recherche Scientifique
N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N1-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the silyl group can undergo hydrolysis. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(2-Chloroethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine
- N~1~-(2-Iodoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine
Propriétés
| 90375-67-0 | |
Formule moléculaire |
C16H37BrN2O3Si |
Poids moléculaire |
413.47 g/mol |
Nom IUPAC |
N'-(2-bromoethyl)-N-(3-tripropoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H37BrN2O3Si/c1-4-13-20-23(21-14-5-2,22-15-6-3)16-7-9-18-11-12-19-10-8-17/h18-19H,4-16H2,1-3H3 |
Clé InChI |
CANRHCFYQJYJIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Si](CCCNCCNCCBr)(OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)
![4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360946.png)
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)


![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
